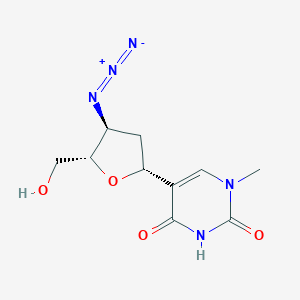

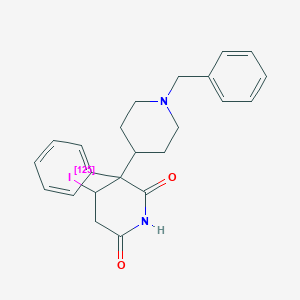

1-Methyl-5-(3-azido-2,3-dideoxy-beta-pentofuranosyl)uracil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-5-(3-azido-2,3-dideoxy-beta-pentofuranosyl)uracil, commonly known as AZT, is a nucleoside analogue that was first synthesized in 1964. It has been extensively studied for its antiviral properties, particularly in the treatment of HIV/AIDS. AZT was the first drug approved by the FDA for the treatment of HIV/AIDS in 1987, and it remains an important component of antiretroviral therapy today.

Mecanismo De Acción

AZT is a nucleoside analogue that is structurally similar to the nucleosides that make up DNA. It is phosphorylated by cellular enzymes to form AZT triphosphate, which is then incorporated into the viral DNA chain by reverse transcriptase. Once incorporated, AZT triphosphate acts as a chain terminator, causing premature termination of the DNA chain and preventing further replication of the virus.

Efectos Bioquímicos Y Fisiológicos

AZT has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the viral load in HIV-infected patients, increase CD4+ cell counts, and delay the onset of AIDS-related illnesses. However, AZT can also have toxic side effects, particularly at high doses. These side effects can include anemia, neutropenia, and myopathy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

AZT has a number of advantages and limitations for use in lab experiments. One advantage is that it is a well-characterized drug with a known mechanism of action. This makes it a useful tool for studying the replication of retroviruses, including HIV. However, AZT can also have toxic side effects, particularly at high doses. This can limit its usefulness in certain types of experiments.

Direcciones Futuras

There are a number of future directions for research on AZT. One area of research is the development of new nucleoside analogues that are more effective and less toxic than AZT. Another area of research is the development of combination therapies that target multiple stages of the viral replication cycle. Finally, there is ongoing research into the long-term effects of AZT on HIV-infected patients, particularly in terms of the development of drug resistance.

Métodos De Síntesis

AZT can be synthesized in several ways, including chemical synthesis and enzymatic synthesis. The chemical synthesis of AZT involves the reaction of uracil with ribose, followed by the addition of a methyl group and an azido group. The resulting compound is then deprotected to yield AZT. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between uracil and ribose, followed by methylation and azidation.

Aplicaciones Científicas De Investigación

AZT has been extensively studied for its antiviral properties, particularly in the treatment of HIV/AIDS. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. AZT is incorporated into the viral DNA chain, causing premature termination of the chain and preventing further replication of the virus.

Propiedades

Número CAS |

127517-38-8 |

|---|---|

Nombre del producto |

1-Methyl-5-(3-azido-2,3-dideoxy-beta-pentofuranosyl)uracil |

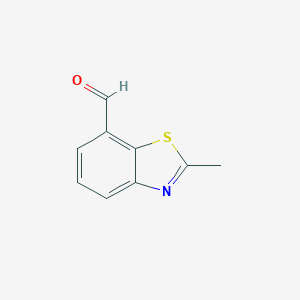

Fórmula molecular |

C10H13N5O4 |

Peso molecular |

267.24 g/mol |

Nombre IUPAC |

5-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13N5O4/c1-15-3-5(9(17)12-10(15)18)7-2-6(13-14-11)8(4-16)19-7/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1 |

Clave InChI |

UTJZDXBVQJNTHL-XLPZGREQSA-N |

SMILES isomérico |

CN1C=C(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |

SMILES |

CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |

SMILES canónico |

CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |

Otros números CAS |

127517-38-8 |

Sinónimos |

1-methyl-5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)uracil 1-methyl-5-(3-azido-2,3-dideoxy-beta-pentofuranosyl)uracil C-AZT |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Propyn-1-yloxy)methyl]pyrimidine](/img/structure/B166053.png)

![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B166084.png)